molecular formula C16H14N2O3 B11761419 1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid CAS No. 1640981-19-6

1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid

Cat. No.: B11761419
CAS No.: 1640981-19-6
M. Wt: 282.29 g/mol
InChI Key: LRVLIEIZJOKBQA-UHFFFAOYSA-N
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Description

1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid is a complex organic compound with the molecular formula C16H14N2O3 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid involves several steps. One common method includes the reaction of 2-methylbenzimidazole with benzyl chloride in the presence of a base to form 1-benzyl-2-methylbenzimidazole. This intermediate is then hydroxylated at the 4-position using a suitable oxidizing agent, followed by carboxylation at the 6-position to yield the final product .

Chemical Reactions Analysis

1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Major products formed from these reactions include ketones, alcohols, and substituted benzimidazoles .

Scientific Research Applications

1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl and carboxylic acid groups play crucial roles in these interactions by forming hydrogen bonds with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid can be compared with other benzimidazole derivatives such as:

    1-benzyl-2-methylbenzimidazole: Lacks the hydroxyl and carboxylic acid groups, making it less versatile in terms of chemical reactivity.

    4-hydroxy-2-methylbenzimidazole: Lacks the benzyl group, which may affect its ability to interact with certain biological targets.

    2-methylbenzimidazole-6-carboxylic acid:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

1640981-19-6

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

3-benzyl-7-hydroxy-2-methylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C16H14N2O3/c1-10-17-15-13(7-12(16(20)21)8-14(15)19)18(10)9-11-5-3-2-4-6-11/h2-8,19H,9H2,1H3,(H,20,21)

InChI Key

LRVLIEIZJOKBQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CC3=CC=CC=C3)C=C(C=C2O)C(=O)O

Origin of Product

United States

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